molecular formula C3H4N6O2 B12647897 N-(N-Nitroamidino)triazole CAS No. 138090-35-4

N-(N-Nitroamidino)triazole

Cat. No.: B12647897
CAS No.: 138090-35-4
M. Wt: 156.10 g/mol
InChI Key: JBOCNEJKRDYMBF-UHFFFAOYSA-N
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Description

N-(N-Nitroamidino)triazole is a nitrogen-rich heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, has garnered attention for its potential use in energetic materials and other specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Nitroamidino)triazole typically involves the reaction of 3,5-diamino-1,2,4-triazole with 2-methyl-1-nitroisothiourea . This reaction yields this compound instead of the expected 1-[5(3)-amino-1,2,4-triazol-3(5)-yl]-2-nitroguanidine . The reaction conditions usually involve moderate temperatures and the use of solvents like acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols due to the compound’s energetic nature.

Chemical Reactions Analysis

Types of Reactions

N-(N-Nitroamidino)triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.

    Reduction: Reduction reactions can modify the nitro group, potentially leading to different derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the triazole ring.

Scientific Research Applications

N-(N-Nitroamidino)triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(N-Nitroamidino)triazole involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to various effects, such as the release of energy in energetic materials or binding to biological targets in medicinal applications . The exact pathways and molecular targets are still subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific nitroamidino group, which imparts unique energetic properties and potential for various applications. Its synthesis from readily available precursors also makes it an attractive compound for further research and development.

Properties

CAS No.

138090-35-4

Molecular Formula

C3H4N6O2

Molecular Weight

156.10 g/mol

IUPAC Name

N-nitrotriazole-1-carboximidamide

InChI

InChI=1S/C3H4N6O2/c4-3(6-9(10)11)8-2-1-5-7-8/h1-2H,(H2,4,6)

InChI Key

JBOCNEJKRDYMBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C(=N)N[N+](=O)[O-]

Origin of Product

United States

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